N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of several functional groups, including a dimethylamino group, a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan ring and the dimethylamino group. The final step involves the formation of the sulfanylacetamide linkage.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Dimethylamino Group Addition: This step typically involves the alkylation of an aniline derivative with dimethyl sulfate or a similar reagent.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate compound with a suitable thiol and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Cyclization: Intramolecular reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are often employed.
Cyclization: Acid or base catalysts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]acetamide: Lacks the triazole and furan rings, making it less complex and potentially less versatile.
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the dimethylamino group, which may reduce its ability to interact with certain biological targets.
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]acetamide: Lacks the sulfanyl group, which could affect its reactivity and stability.
Uniqueness
The combination of the dimethylamino group, furan ring, triazole ring, and sulfanyl group in N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide makes it unique among similar compounds. This unique structure allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
The compound N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (commonly referred to as compound 1) is a member of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The molecular formula of compound 1 is C19H21N5O2S, and it features a complex structure that includes a dimethylamino group, a furan ring, and a triazole moiety. The presence of these functional groups is crucial for its biological activity.
Structural Components
Component | Description |
---|---|
Dimethylamino group | Enhances solubility and may influence receptor binding. |
Furan ring | Contributes to the electron-donating properties. |
1,2,4-triazole moiety | Known for antimicrobial and anticancer activities. |
Antimicrobial Activity
Compound 1 has shown promising antimicrobial properties , particularly against various strains of bacteria and fungi. Studies indicate that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against drug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain triazole derivatives exhibit MIC values ranging from 0.25 to 2 μg/mL against Staphylococcus aureus and other pathogens . This suggests that compound 1 could be effective in treating infections caused by resistant bacteria.
Anticancer Activity
Recent investigations into the anticancer potential of compound 1 have yielded encouraging results. The triazole scaffold is recognized for its ability to inhibit cancer cell proliferation through various mechanisms.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, studies have reported that triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR of compound 1 is essential for optimizing its biological activity. Modifications to the triazole ring or substituents on the phenyl group can significantly affect the potency and selectivity of the compound.
Key Findings in SAR Studies
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity .
- Alkyl Chain Length : Variations in alkyl chain length at specific positions on the triazole ring can influence antimicrobial efficacy; longer chains may reduce activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several synthesized triazole derivatives were evaluated for their antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. Compound 1 exhibited superior efficacy with an MIC value lower than that of standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Screening
A multicenter screening study identified compound 1 as a candidate for further development in cancer therapy. It showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to its ability to inhibit key enzymes involved in DNA replication .
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-21(2)13-8-6-12(7-9-13)18-15(23)11-25-17-20-19-16(22(17)3)14-5-4-10-24-14/h4-10H,11H2,1-3H3,(H,18,23) |
InChI Key |
BPGCIWCLDCVKRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Origin of Product |
United States |
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